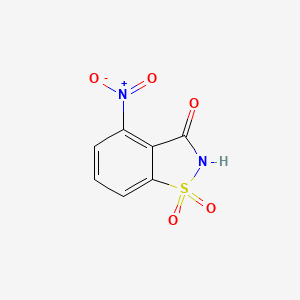

4-Nitro-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione

Overview

Description

4-Nitro-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione, also known as NBTT, is a heterocyclic organic compound that is widely used in scientific research. It is a yellow crystalline powder that has a molecular formula of C7H3N3O6S and a molecular weight of 253.18 g/mol.

Scientific Research Applications

Chemical Reactions and Synthesis

Research into benzothiazole derivatives, including compounds similar to "4-Nitro-1H-1lambda6,2-benzothiazole-1,1,3(2H)-trione", has led to discoveries in synthetic chemistry. For instance, the study by Hawkins et al. (1980) explored the cyclisations of nitrenes derived from benzothiazoles, leading to the formation of novel compounds through reactions with benzothiazole nitrogen. This work lays foundational knowledge for synthesizing complex heterocyclic compounds with potential applications in material science and pharmacology (Hawkins, Lindley, Mcrobbie, Meth–Cohn, 1980).

Metal Complexes and Coordination Chemistry

Mahmood et al. (2021) synthesized new Schiff bases from benzothiazole derivatives and studied their metal complexes. This research demonstrates the potential of benzothiazole compounds in creating metal-organic frameworks or coordination complexes for catalysis, material science, and sensor technologies (Mahmood, Aldabbagh, Mahmoud, 2021).

Reactivity and Chemical Properties

Murashima et al. (1996) investigated the reactivity of nitro heteroaromatic anions, including derivatives of benzothiazole. Their findings contribute to the understanding of heteroaromatic compounds' chemical behavior, which is essential for designing new reactions and materials (Murashima, Tamai, Fujita, Uno, Ono, 1996).

Photolytic Studies

Chakraborty et al. (2009) conducted a study focusing on the photolytic generation of nitrenium ions from a metabolite of a model anti-tumor drug, which provided insights into the photostability and photochemical reactions of nitrobenzothiazoles. Such studies are crucial for developing light-sensitive therapeutic agents and understanding the environmental fate of these compounds (Chakraborty, Jin, Brewer, Peng, Platz, Novak, 2009).

Nitric Oxide Release

Konstantinova et al. (2018) explored the synthesis and structural study of nitro derivatives of benzothiadiazole oxides, revealing their ability to release nitric oxide. This property suggests applications in developing materials or drugs that utilize nitric oxide's biological signaling and vasodilatory effects (Konstantinova, Knyazeva, Gatilov, Zlotin, Rakitin, 2018).

properties

IUPAC Name |

4-nitro-1,1-dioxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O5S/c10-7-6-4(9(11)12)2-1-3-5(6)15(13,14)8-7/h1-3H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHXJNKBDRTECE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)S(=O)(=O)NC2=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20618181 | |

| Record name | 4-Nitro-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitro-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione | |

CAS RN |

82649-17-0 | |

| Record name | 4-Nitro-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hydrazinecarbothioamide, 2-[bis(4-hydroxyphenyl)methylene]-](/img/structure/B1660656.png)

![2-[(E)-2-(4-methylphenyl)sulfonylethenyl]-5-nitrofuran](/img/structure/B1660659.png)

![2-[(2-Nitrophenyl)sulfanyl]-1H-imidazole](/img/structure/B1660671.png)